Home > Products > Screening Compounds P84779 > Alalevonadifloxacin
Alalevonadifloxacin - 706809-20-3

Alalevonadifloxacin

Catalog Number: EVT-258961
CAS Number: 706809-20-3
Molecular Formula: C22H26FN3O5
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alalevonadifloxacin, aslo known as WCK 2349, quinolone antibacterial. Alalevonadifloxacin is potentially useful to treat bacterial Gram-positive, Gram-negative and anaerobic infections; especially infections caused by resistant Gram-positive organism and Gram-negative organism, mycobacterial infections and emerging nosocomial pathogen infections.
Source and Classification

Alalevonadifloxacin is synthesized from levonadifloxacin, a benzoquinolizine fluoroquinolone antibiotic. The drug has been approved for clinical use in India and has shown efficacy in treating acute bacterial skin and skin structure infections . Its classification as a fluoroquinolone positions it within a well-established category of antibiotics known for their ability to inhibit bacterial DNA synthesis.

Synthesis Analysis

The synthesis of alalevonadifloxacin involves several steps that utilize various solvents such as methanol, ethanol, and isopropanol. The process begins with the formation of the mesylate salt from levonadifloxacin through the reaction with methane sulfonic acid .

Key Synthesis Steps:

  1. Formation of Mesylate Salt: Levonadifloxacin is reacted with methane sulfonic acid to form alalevonadifloxacin mesylate.
  2. Solvent Utilization: The synthesis employs different solvents at various stages to optimize yield and purity.
  3. Purification: Liquid-liquid extraction techniques are used to isolate the desired product while minimizing impurities, particularly genotoxic alkyl mesylates formed during synthesis .

Technical Parameters:

  • Solvents Used: Methanol, ethanol, isopropanol.
  • Extraction Method: Liquid-liquid extraction using dichloromethane as an extracting solvent.
  • Optimization Techniques: Experiments conducted in triplicate to ensure reliability of results.
Molecular Structure Analysis

The molecular structure of alalevonadifloxacin can be described by its chemical formula, which includes a fluorine atom and a quinolizine ring system. The compound's structural integrity is crucial for its biological activity.

Structural Features:

  • Core Structure: The benzoquinolizine framework contributes to its mechanism of action against bacterial DNA gyrase and topoisomerase IV.
  • Stereochemistry: Alalevonadifloxacin exists as an optical isomer, which can influence its pharmacological properties .

Relevant Data:

  • Molecular Weight: Approximately 415.4 g/mol.
  • Chemical Formula: C₁₉H₁₈F₁N₃O₄S.
Chemical Reactions Analysis

Alalevonadifloxacin participates in several chemical reactions primarily related to its function as an antibiotic. These include:

  1. Inhibition of DNA Gyrase: The primary reaction involves binding to bacterial DNA gyrase and topoisomerase IV, leading to disruption in DNA replication.
  2. Metabolic Conversion: As a pro-drug, alalevonadifloxacin undergoes metabolic conversion in the body to yield active levonadifloxacin.

Technical Details:

  • Reaction Conditions: Optimal pH and temperature conditions are maintained during synthesis to prevent degradation or formation of unwanted by-products.
  • Stability Studies: Conducted to assess the compound's longevity under various environmental conditions.
Mechanism of Action

The mechanism by which alalevonadifloxacin exerts its antibacterial effects involves targeting essential bacterial enzymes:

  1. DNA Gyrase Inhibition: Alalevonadifloxacin binds with high affinity to DNA gyrase, preventing the supercoiling necessary for DNA replication.
  2. Topoisomerase IV Interaction: It also inhibits topoisomerase IV, which is crucial for separating replicated DNA strands during cell division .

Relevant Data:

  • Affinity Constants: Studies indicate a strong binding affinity compared to traditional antibiotics like vancomycin and linezolid.
  • Mutant Selection Window: Alalevonadifloxacin demonstrates a narrow mutant selection window against resistant strains, making it effective against MRSA .
Physical and Chemical Properties Analysis

Alalevonadifloxacin exhibits several notable physical and chemical properties:

  • Solubility: Freely soluble in water but poorly soluble in organic solvents like methanol and dichloromethane.
  • Stability Profile: Shows stability under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data not widely reported but important for formulation considerations.

Relevant Data:

  • pH Stability Range: Effective within a pH range conducive to oral absorption.
  • Storage Conditions: Recommended storage at controlled room temperature away from light.
Applications

Alalevonadifloxacin has significant scientific applications primarily in the field of infectious disease treatment:

  1. Antibacterial Agent: Used for treating infections caused by resistant Gram-positive bacteria, particularly MRSA.
  2. Clinical Trials: Successfully completed phase I and phase III clinical trials demonstrating safety and efficacy .
  3. Research Tool: Investigated for potential use against other resistant pathogens due to its unique mechanism of action.
Historical Context and Rationale for Development

Emergence of Multidrug-Resistant Pathogens and Therapeutic Gaps

The relentless evolution of multidrug-resistant (MDR) Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created critical therapeutic voids. MRSA bacteremia mortality rates exceed 30% despite vancomycin therapy, compounded by nephrotoxicity risks and vancomycin MIC creep that undermine clinical efficacy [4] [8]. In India, MRSA prevalence surged from 28% (2017) to 35.1% (2019), with certain regions reporting rates up to 69% during the COVID-19 pandemic, reflecting a regional resistance crisis [8]. The Bengal Bay clone (ST772-SCCmec V), a hypervirulent community-associated MRSA strain expressing Panton-Valentine leukocidin, further complicates management due to its aggressive pathogenesis and resistance profile [8].

Existing anti-MRSA agents exhibit fundamental limitations:

  • Vancomycin: Bacteriostatic action against MRSA, poor lung penetration, and nephrotoxicity at therapeutic doses
  • Linezolid: Static activity unsuitable for bacteremia, with thrombocytopenia risk during prolonged use
  • Daptomycin: Inactivated by pulmonary surfactant, rendering it ineffective for pneumonia-derived bacteremia [4]

Table 1: Therapeutic Limitations of Current Anti-MRSA Agents

AgentMechanistic LimitationClinical Constraint
VancomycinBacteriostatic against MRSANephrotoxicity, variable tissue penetration
LinezolidBacteriostaticMyelosuppression, contraindicated in bacteremia
DaptomycinInactivated by pulmonary surfactantIneffective for pneumonia-associated bacteremia

This landscape created an urgent unmet need for bactericidal agents with favourable tissue penetration and activity against quinolone-resistant strains [3] [8].

Evolution of Fluoroquinolone Derivatives in Antibacterial Drug Discovery

Fluoroquinolones have progressed through four generations, each expanding their spectrum while grappling with resistance development. Second-generation agents (e.g., ciprofloxacin) primarily targeted Gram-negatives but exhibited weak anti-Gram-positive activity, while third-generation (e.g., moxifloxacin) improved Gram-positive coverage yet remained vulnerable to target-mediated resistance [2] [6]. The core resistance mechanisms undermining earlier quinolones include:

  • QRDR Mutations: Amino acid substitutions in quinolone resistance-determining regions (QRDRs) of gyrA (DNA gyrase) and parC (topoisomerase IV) enzymes, reducing drug binding affinity
  • Efflux Pump Upregulation: Overexpression of NorA in staphylococci and AcrAB-TolC in Gram-negatives that expel quinolones [2]
  • Plasmid-Mediated Resistance: Qnr proteins protecting DNA gyrase, AAC(6')-Ib-cr acetyltransferase modifying ciprofloxacin [6]

By the 2010s, >87.5% of S. aureus clinical isolates exhibited quinolone resistance (QRSA), with MICs to levofloxacin and moxifloxacin exceeding 32 mg/L and 8 mg/L, respectively [4]. This resistance catastrophe necessitated novel quinolones engineered to circumvent established resistance pathways through structural innovation and target differentiation [3] [9].

Table 2: Generational Development of Fluoroquinolones and Resistance Patterns

GenerationRepresentativesPrimary Target in S. aureusKey Resistance Mechanism
2ndCiprofloxacinTopoisomerase IVgrlA mutations (Ser80Phe)
3rdMoxifloxacinTopoisomerase IVDual grlA/gyrA mutations
4thLevofloxacinTopoisomerase IVEfflux pumps (NorA), QRDR mutations

Strategic Design of Benzoquinolizine Subclass Quinolones

Alalevonadifloxacin emerged from rational drug design targeting structural vulnerabilities in MRSA. Its active moiety, levonadifloxacin, belongs to the novel benzoquinolizine subclass of quinolones, distinguished by three key chemical innovations:

  • Tricyclic Benzoquinolizine Core: Replaces the conventional bicyclic quinolone nucleus, enhancing DNA binding affinity and sterically hindering common resistance mutations [1] [3]
  • Non-Basic Hydroxypiperidine at C-8: Unlike the basic amines in earlier quinolones, this moiety remains un-ionized at acidic pH, facilitating bacterial cell penetration in infection microenvironments [1]
  • S(-) Isomer Configuration: The pharmacologically active enantiomer of nadifloxacin, demonstrating 2-fold greater potency than the racemate against quinolone-resistant staphylococci [1] [9]

The prodrug alalevonadifloxacin (L-alanine ester mesylate salt) was engineered to overcome levonadifloxacin's aqueous solubility limitations. Upon oral administration, it undergoes rapid hydrolysis by plasma esterases, achieving ~90% bioavailability and plasma exposure mirroring intravenous levonadifloxacin [3] [9]. This pharmacokinetic alignment enables seamless IV-to-oral transition therapy.

Table 3: Key Structural Innovations in Alalevonadifloxacin/Levonadifloxacin

Structural ElementChemical FeatureFunctional Advantage
Benzoquinolizine coreTricyclic fused ring systemEnhanced DNA binding; evasion of cross-resistance
C-8 hydroxypiperidineNon-basic side chainpH-independent penetration; acidic environment activity
S(-) stereochemistrySingle enantiomer of nadifloxacin2-fold greater potency vs. racemate
L-alanine ester prodrugMesylate salt formulationHigh aqueous solubility; rapid cleavage to active moiety

The mechanistic differentiation lies in levonadifloxacin's preferential targeting of DNA gyrase over topoisomerase IV in S. aureus. Genomic analysis of laboratory-generated mutants revealed that levonadifloxacin selects mutations in gyrA (Ser80Phe, Gly82Asp), not grlA, confirming DNA gyrase as its primary target. This contrasts with moxifloxacin and trovafloxacin, which primarily inhibit topoisomerase IV [1] [4]. This target divergence enables potent activity against QRSA strains harbouring multiple topoisomerase IV mutations.

Table 4: Target Differentiation Between Levonadifloxacin and Comparator Fluoroquinolones

AntibioticPrimary Target in S. aureusMutation Site in Resistant MutantsMIC Shift vs. Parent Strain
LevonadifloxacinDNA gyrase (GyrA)gyrA (Ser80Phe, Gly82Asp)2-fold increase
MoxifloxacinTopoisomerase IV (GrlA)grlA (Ser80Phe)16-32-fold increase
TrovafloxacinTopoisomerase IV (GrlA)grlA (Ser80Phe)>32-fold increase

The pharmacokinetic profile is marked by extensive tissue distribution. Following oral alalevonadifloxacin administration, levonadifloxacin achieves epithelial lining fluid (ELF)-to-unbound plasma ratios of 7.66 and alveolar macrophage (AM)-to-unbound plasma ratios of 1.58, indicating superior lung penetration critical for respiratory infections [9]. Its activity persists in challenging environments:

  • Acidic pH (e.g., abscesses): Maintains potency due to non-ionized state facilitating bacterial uptake
  • Biofilm-embedded MRSA: Disrupts extracellular polymeric matrix and kills dormant cells
  • Intracellular niches: Accumulates within phagocytes targeting reservoir pathogens [1] [4]

Against contemporary MDR Gram-positive isolates, levonadifloxacin demonstrates MIC₉₀ values of 0.5–1 mg/L for MRSA and QRSA, outperforming moxifloxacin (MIC₉₀ 2–8 mg/L) and levofloxacin (MIC₉₀ 8–32 mg/L) [4]. This targeted molecular design thus addresses the dual challenges of resistance evasion and pathophysiological adaptation in difficult-to-treat infections.

Compound Names Mentioned:

  • Alalevonadifloxacin
  • Levonadifloxacin
  • Ciprofloxacin
  • Moxifloxacin
  • Levofloxacin
  • Nadifloxacin
  • Vancomycin
  • Linezolid
  • Daptomycin
  • Teicoplanin
  • Ceftaroline
  • Ceftobiprole
  • Quinupristin/Dalfopristin
  • Tigecycline

Properties

CAS Number

706809-20-3

Product Name

Alalevonadifloxacin

IUPAC Name

(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

Molecular Formula

C22H26FN3O5

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C22H26FN3O5/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24/h9-13H,3-8,24H2,1-2H3,(H,28,29)/t11-,12-/m0/s1

InChI Key

OUXXDXXQNWKOIF-RYUDHWBXSA-N

SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(12S)-8-(4-((2S)-2-aminopropanoyl)oxypiperidin-1-yl)-7-fluoro-12-methyl-4-oxo-1-azatricyclo(7.3.1.05,13)trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
alalevonadifloxacin
L-Alanine, 1-((5S)-2-carboxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo(ij)quinolizin-8-yl)-4-piperidinyl ester
WCK 2349

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.